M3 Receptor Binding Affinity: 200-Fold Selectivity Over M2
Tarafenacin demonstrates a Ki of 0.19 nM for the human M3 mAChR and exhibits approximately 200-fold selectivity for M3 over M2 receptors . In contrast, tolterodine displays non-selective binding across M1-M5 subtypes with Ki values of 2.3, 2.0, 2.5, 2.8, and 2.9 nM, respectively . Solifenacin shows an M3 Ki of 120 nM and a reported M3/M2 selectivity of 1:8:4:3 (M1:M2:M4:M5) [1]. This distinct affinity profile indicates tarafenacin's suitability for studies requiring precise M3-specific modulation without confounding M2-mediated cardiac effects.
| Evidence Dimension | M3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.19 nM (M3); ~200-fold selectivity over M2 |
| Comparator Or Baseline | Tolterodine: Ki M1=2.3 nM, M2=2.0 nM, M3=2.5 nM, M4=2.8 nM, M5=2.9 nM (non-selective); Solifenacin: Ki M3=120 nM; M3/M2 selectivity ratio 1:8:4:3 |
| Quantified Difference | Tarafenacin M3 affinity is >600-fold higher than solifenacin; Tarafenacin M3/M2 selectivity ratio (200:1) is >30-fold higher than tolterodine's non-selective profile (~1:1). |
| Conditions | In vitro radioligand binding assay using human recombinant mAChR subtypes expressed in CHO cells. |
Why This Matters
High M3 selectivity over M2 minimizes confounding cardiac effects in in vivo models and is essential for mechanistic studies of bladder-specific M3 antagonism.
- [1] PMC. Table 2: Solifenacin selectivity profile. View Source
